6,7-Dibromo-2-naphthamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7Br2NO |
|---|---|
Molecular Weight |
328.99 g/mol |
IUPAC Name |
6,7-dibromonaphthalene-2-carboxamide |
InChI |
InChI=1S/C11H7Br2NO/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13/h1-5H,(H2,14,15) |
InChI Key |
FXOPISZHGNMAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)Br)Br)C(=O)N |
Origin of Product |
United States |
Advanced Structural Characterization and Solid State Analysis
Single Crystal X-ray Diffraction Studies for Atomic-Level Structure Elucidation
Single Crystal X-ray Diffraction (SC-XRD) stands as the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. bruker.comfzu.cz This method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays allow for the calculation of a three-dimensional electron density map, from which the exact positions of each atom in the crystal lattice can be determined. fzu.cz
While specific crystallographic data for 6,7-Dibromo-2-naphthamide are not widely published, the application of SC-XRD would yield crucial information as outlined in the following sections.
Interactive Table: Hypothetical Crystallographic Data for this compound This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment. The values are placeholders and would need to be determined experimentally.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₇Br₂NO |
| Formula Weight | 328.99 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions (a, b, c) | To be determined (Å) |
| Unit Cell Angles (α, β, γ) | To be determined (°) |
| Volume (V) | To be determined (ų) |
| Z (molecules per unit cell) | To be determined |
SC-XRD analysis would provide the exact bond lengths, bond angles, and torsion angles of the this compound molecule. This allows for a detailed examination of the planarity of the naphthalene (B1677914) ring system and the orientation of the amide (-CONH₂) substituent. Key parameters of interest would include the C-Br, C-C, C-N, and C=O bond lengths, which can be compared to standard values to reveal any electronic effects imposed by the substituents. Torsion angles, particularly around the C(2)-C(amide) bond, would define the rotational conformation of the amide group relative to the aromatic ring.
Interactive Table: Expected Bond Geometry Data from SC-XRD This table shows examples of the geometric parameters that would be determined. Data requires experimental validation.
| Bond/Angle | Expected Parameter |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| Aromatic C-C Bond Length | ~1.36 - 1.42 Å |
| C-C(amide) Bond Length | ~1.50 Å |
| C=O Bond Length | ~1.24 Å |
| C-N Bond Length | ~1.33 Å |
| C-C-C Angle (in ring) | ~120° |
| C-C-N Angle | ~118° |
Advanced Spectroscopic Elucidation for Detailed Structural Insights
Spectroscopic techniques provide complementary information to diffraction methods, confirming the molecular structure and characterizing the chemical environment of atoms and functional groups.
High-Resolution NMR spectroscopy is indispensable for confirming the structure of a molecule in solution. By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and number of different types of atoms.
For this compound, ¹H NMR would show distinct signals for each of the non-equivalent protons on the naphthalene ring. The chemical shifts and splitting patterns of these aromatic protons would confirm the 2,6,7-substitution pattern. The two protons of the primary amide (-NH₂) would likely appear as a single, potentially broad, signal. libretexts.org ¹³C NMR would similarly show a unique signal for each carbon atom in a distinct chemical environment, including the two carbons bonded to bromine and the carbonyl carbon of the amide group.
Interactive Table: Predicted NMR Spectral Data for this compound This table outlines the expected chemical environments and approximate chemical shifts (in ppm) relative to a standard like TMS. Actual values must be determined experimentally.
| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic C-H | 7.5 - 8.5 | Singlets, Doublets |
| ¹H | Amide N-H₂ | 7.0 - 8.0 (solvent dependent) | Broad Singlet |
| ¹³C | C-Br | 120 - 130 | Singlet |
| ¹³C | Aromatic C-H & C-C | 125 - 135 | Singlet |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, measures the vibrations of molecular bonds. thermofisher.com These techniques are excellent for identifying functional groups, as each group has characteristic vibrational frequencies. researchgate.net They are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice-versa. spectroscopyonline.com
In the FT-IR spectrum of this compound, one would expect to observe:
N-H stretching: Two distinct bands in the 3100-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the primary amide.
C=O stretching: A strong, sharp absorption around 1650-1680 cm⁻¹, characteristic of the amide I band.
Aromatic C=C and C-H stretching: Multiple bands in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.
C-Br stretching: Absorptions in the far-infrared region, typically below 700 cm⁻¹. nih.gov
The positions of the N-H and C=O stretching bands can also provide evidence of hydrogen bonding; shifts to lower frequencies compared to the gas phase are indicative of these interactions in the solid state. spectroscopyonline.com
Interactive Table: Characteristic Vibrational Frequencies for this compound This table lists the expected vibrational modes and their typical frequency ranges (in cm⁻¹). Experimental measurement is required for precise values.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|---|
| Amide N-H₂ | Asymmetric & Symmetric Stretch | 3100 - 3400 | FT-IR, Raman |
| Amide C=O | Stretch (Amide I) | 1650 - 1680 | FT-IR (Strong) |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | FT-IR, Raman |
| Aromatic C-H | Stretch | 3000 - 3100 | FT-IR, Raman |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov It measures the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique molecular formula. lcms.cz This technique would be used to confirm the identity of this compound by matching the experimentally measured mass to the theoretically calculated exact mass. The presence of two bromine atoms creates a characteristic isotopic pattern (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes), which would be clearly visible in the mass spectrum and serve as an additional confirmation of the structure.
Interactive Table: HRMS Data for Molecular Formula Validation
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₇Br₂NO |
| Calculated Exact Mass [M+H]⁺ (for ¹²C₁₁, ¹H₈, ⁷⁹Br₂, ¹⁴N₁, ¹⁶O₁) | 329.9022 Da |
| Calculated Exact Mass [M+H]⁺ (for ¹²C₁₁, ¹H₈, ⁷⁹Br₁, ⁸¹Br₁, ¹⁴N₁, ¹⁶O₁) | 331.9002 Da |
| Calculated Exact Mass [M+H]⁺ (for ¹²C₁₁, ¹H₈, ⁸¹Br₂, ¹⁴N₁, ¹⁶O₁) | 333.8981 Da |
Comprehensive Analysis of Intermolecular Interactions in the Condensed Phase
The solid-state arrangement of a molecule like this compound would be dictated by a hierarchy of intermolecular forces, creating a well-defined three-dimensional architecture. The specific substitution of two bromine atoms on the naphthalene core, combined with the amide functionality, provides sites for a rich variety of interactions.
The primary and most directional interaction expected to govern the crystal packing of this compound is the classical hydrogen bond between the amide N–H donor and the carbonyl O=C acceptor of a neighboring molecule. In analogous structures, such as N-(4-bromophenyl)-2-naphthamide (naph-Br), these N–H···O=C hydrogen bonds are the principal interaction driving the crystal assembly. psu.edu They typically form robust, one-dimensional chains or tapes, often characterized by graph-set motifs like R²₂(8). This strong, directional interaction would form the primary supramolecular synthon, organizing the molecules into a foundational pattern.
| Interaction Type | Donor | Acceptor | Typical Distance (D···A) | Significance |
| Hydrogen Bond | N–H | O=C | ~2.9 - 3.1 Å | Primary structure-directing motif |
This table presents anticipated data for this compound based on analogous reported structures.
| Interaction Type | Interacting Moieties | Typical Distance | Significance |
| Halogen Bond | Br···Br | ~3.5 - 3.7 Å | Lateral assembly of motifs |
| Halogen-π Bond | C–Br···π (naphthalene) | ~3.4 - 3.8 Å | Contributes to packing efficiency |
This table outlines potential halogen interactions for this compound based on established principles and data from related compounds.
The large, electron-rich surface of the dibromo-naphthalene core is an ideal candidate for π-π stacking interactions. These interactions, typically in a parallel-displaced or T-shaped geometry, are crucial for minimizing void space and maximizing cohesive van der Waals forces. The resulting stacks would likely be a dominant feature in the crystal packing. Complementing these are weaker, but numerous, C–H···π interactions. In these arrangements, aromatic or aliphatic C–H bonds from one molecule would point towards the π-face of a neighboring naphthalene system. In related naphthamide structures, C–H···π interactions are noted as key secondary interactions that link the primary hydrogen-bonded chains into two-dimensional sheets. psu.eduresearchgate.net
| Interaction Type | Interacting Moieties | Typical Distance (Centroid-Centroid) | Significance |
| π-π Stacking | Naphthalene···Naphthalene | ~3.5 - 3.8 Å | Vertical stacking and densification |
| C–H···π | C–H···Naphthalene | ~2.7 - 3.0 Å (H to ring plane) | Linking of primary structural motifs |
This table summarizes expected π-interactions for this compound.
A quantitative understanding of the interaction hierarchy requires computational analysis based on crystallographic data. Since no such data exists for this compound, this analysis remains hypothetical.
Hirshfeld Surface Analysis: This technique would visually map the intermolecular contacts. We would expect to see prominent red "hot spots" on the dnorm surface corresponding to the short N–H···O hydrogen bonds, confirming them as the most significant interactions. Weaker contacts, such as Br···H, C···H, and Br···Br, would also be visible, and their relative contributions to the total surface area could be calculated from the 2D fingerprint plots, providing a percentage breakdown of all close contacts in the crystal.
| Interaction Pair | Anticipated Dominant Energy Term | Estimated Energy Contribution |
| N–H···O=C Dimer | Electrostatic | Strongest individual interaction |
| π-π Stacked Dimer | Dispersion | Significant contribution to lattice energy |
| Halogen-Bonded Dimer | Electrostatic & Dispersion | Moderate contribution |
This table provides a hypothetical summary of energy contributions that would be determined via PIXEL analysis.
Computational and Theoretical Investigations of 6,7 Dibromo 2 Naphthamide
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry, providing profound insights into the behavior of molecules. Ab initio methods are based entirely on quantum mechanics and fundamental physical constants, while DFT simplifies the many-electron problem by calculating the total energy as a functional of the electron density. These approaches are crucial for predicting molecular properties from first principles. For a molecule like 6,7-Dibromo-2-naphthamide, these calculations would elucidate its fundamental chemical and physical characteristics.
Geometry Optimization, Conformational Landscape, and Potential Energy Surface Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. acs.org This stable, low-energy structure is known as the equilibrium geometry. For flexible molecules, multiple energy minima, or conformers, may exist. Conformational analysis systematically explores these different spatial arrangements, which arise from the rotation around single bonds, to identify the most stable conformers and the energy barriers between them.
The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify stable conformers (valleys), transition states between them (saddle points), and the pathways of conformational changes. For this compound, this analysis would involve rotating the amide (-CONH2) group relative to the naphthalene (B1677914) ring to determine the most stable orientation and the energy required for its rotation. Studies on similar aromatic amides often reveal that the planarity between the amide group and the aromatic ring is a key factor in stability. researchgate.net
Table 1: Illustrative Conformational Energy Data for an Aromatic Amide This table provides hypothetical data to illustrate the typical output of a conformational analysis. Actual values for this compound would require specific calculations.
| Conformer | Dihedral Angle (Ar-C-N-H) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Planar | 0° | 0.00 | 95.5 |
| Perpendicular | 90° | 2.50 | 1.2 |
| Anti-planar | 180° | 0.25 | 3.3 |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) Mapping
Electronic structure analysis reveals how electrons are distributed within a molecule. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. jeires.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. jeires.com The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its electronic excitation properties. nih.gov A smaller gap generally implies higher reactivity. researchgate.net For this compound, the HOMO would likely be distributed across the electron-rich naphthalene ring, while the LUMO might have significant contributions from the electron-withdrawing amide and bromo substituents.
The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. researchgate.net Red regions on an MEP map indicate negative potential (electron-rich areas, prone to electrophilic attack), such as around the oxygen atom of the amide group. Blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack), often found around hydrogen atoms. For this compound, negative potential would be expected around the carbonyl oxygen and potentially the bromine atoms, while positive potential would be located on the amide hydrogens.
Table 2: Hypothetical Frontier Orbital Energies for a Dibromo-Naphthalene Derivative This table shows example data for frontier orbitals. Specific values for this compound are not available.
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | π-orbital on naphthalene ring |
| LUMO | -1.8 | π*-orbital with contribution from C=O and C-Br |
| HOMO-LUMO Gap | 4.7 | Indicator of chemical stability |
Vibrational Frequency Calculations and Spectroscopic Data Correlation
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and twisting motions of its bonds. nih.gov These calculated frequencies can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. researchgate.net This correlation helps to assign the observed spectral peaks to specific molecular motions, confirming the molecule's structure and providing a deeper understanding of its bonding. For this compound, calculations would predict characteristic frequencies for the N-H and C=O stretching of the amide group, C-Br stretching, and various vibrations of the naphthalene ring. Comparing these theoretical predictions with experimental spectra would validate the calculated geometry and force field. nih.govresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions
While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its principles to describe the behavior of electrons in excited states. aip.org TD-DFT is widely used to calculate the energies of electronic transitions, which correspond to the absorption of light. mdpi.comhw.ac.uk This allows for the prediction and interpretation of UV-Visible absorption spectra.
For this compound, TD-DFT calculations would identify the energies of the lowest singlet excited states (S1, S2, etc.) and the oscillator strengths for transitions from the ground state (S0) to these excited states. acs.org The oscillator strength indicates the probability of a transition occurring, corresponding to the intensity of an absorption peak. The calculations would likely predict π → π* transitions associated with the naphthalene aromatic system as the most intense absorptions. aip.org The influence of the bromo and amide substituents on the absorption wavelengths could also be systematically studied.
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plot Analysis for Interaction Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful model that analyzes the topology of the electron density to partition a molecule into atomic basins. acs.org This analysis allows for the characterization of chemical bonds and non-covalent interactions. At a bond critical point (BCP) between two atoms, properties of the electron density (ρ) and its Laplacian (∇²ρ) reveal the nature of the interaction. For covalent bonds, ρ is high and ∇²ρ is negative. For non-covalent interactions like hydrogen bonds or halogen bonds, ρ is low and ∇²ρ is positive. researchgate.net
Non-Covalent Interaction (NCI) plot analysis is a visualization technique that highlights regions of non-covalent interactions in real space. It is particularly useful for identifying and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and halogen bonds, which are crucial for understanding crystal packing and molecular aggregation. researchgate.net For this compound, QTAIM and NCI analysis would be used to characterize the intramolecular C-H···O and C-H···Br interactions, as well as the intermolecular interactions (e.g., N-H···O hydrogen bonds, Br···Br halogen bonds, and π-π stacking) that would govern its solid-state structure. researchgate.netiucr.org
Molecular Dynamics Simulations for Dynamic Behavior and Aggregation Phenomena
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. acs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time, generating a trajectory that reveals dynamic processes. rsc.org This method is essential for understanding how molecules behave in solution, interact with biological targets, or self-assemble into larger structures. nih.gov
For this compound, MD simulations could be employed to study its aggregation behavior in different solvents. Simulations could predict whether the molecules tend to stack via π-π interactions between the naphthalene cores or form networks through hydrogen bonding of the amide groups. rsc.orgd-nb.infolatrobe.edu.au Such studies are critical for understanding how the molecule might behave in materials science applications or biological systems. nih.gov
Chemical Reactivity and Functionalization Strategies
Reactivity and Derivatization of the Amide Moiety
The amide group (-CONH₂) offers another site for chemical modification, allowing for the synthesis of a variety of N-substituted and other derivatives.
N-Alkylation: The nitrogen atom of the amide can be alkylated to form N-alkyl and N,N-dialkyl naphthamides. This can be achieved using various alkylating agents, such as alkyl halides or tosylates, in the presence of a base. akademisains.gov.mybeilstein-journals.org For example, N-alkylation of 6,6'-dibromoisoindigo has been successfully performed using tosylates in the presence of potassium carbonate in DMF. akademisains.gov.my Copper-catalyzed N-alkylation methods have also been developed that are compatible with a broad range of N-nucleophiles and alkyl bromides. princeton.edu
N-Acylation: The amide nitrogen can also be acylated to form N-acylnaphthamides (imides). This can be achieved by reacting the amide with an acylating agent like an acid chloride or anhydride. For instance, reacting 5-amino-2-oxoindoline with 2-naphthoyl chloride is a method for acylation. Base-mediated methods, such as using LiOH, have been shown to facilitate the formation of imides from N-Boc protected amides and other amides. hmc.edu.cn
Reduction: The amide group can be reduced to an amine. A variety of reducing agents can be employed for this transformation. organic-chemistry.org For instance, SmI₂/amine/H₂O has been reported as a highly chemoselective system for the direct reduction of primary, secondary, and tertiary amides to alcohols, proceeding via C-N bond cleavage. nih.gov This method shows excellent functional group tolerance. nih.gov Other methods for amide reduction to amines include catalytic hydrogenation and the use of silane-based reducing systems. organic-chemistry.org
Hydrolysis: The amide can be hydrolyzed back to the corresponding carboxylic acid, 6,7-dibromo-2-naphthoic acid. This reaction is typically carried out under acidic or basic conditions. libretexts.orgsavemyexams.com Basic hydrolysis, often referred to as saponification, initially yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. saskoer.camnstate.edu Acid-catalyzed hydrolysis directly produces the carboxylic acid and an ammonium (B1175870) salt. savemyexams.com
Directed C-H Functionalization Adjacent to the Naphthalene (B1677914) Core
Directed C-H functionalization has emerged as a powerful strategy for the regioselective introduction of functional groups onto aromatic rings, including naphthalenes. nih.gov This approach utilizes a directing group to guide a transition metal catalyst to a specific C-H bond, often in the ortho position. While specific studies on 6,7-dibromo-2-naphthamide are not prevalent, the principles can be extrapolated from related naphthalene systems. beilstein-journals.orgresearchgate.net
For a molecule like this compound, the amide group itself could potentially act as a directing group, facilitating C-H activation at the C1 and/or C3 positions of the naphthalene ring. Palladium-catalyzed C-H arylation is a well-established method that could be applied here. beilstein-journals.orgresearchgate.net For example, palladium-catalyzed direct intermolecular arylation has been used for the annulative π-extension of 1,8-dibromonaphthalene. beilstein-journals.orgresearchgate.net The reaction conditions, including the choice of palladium catalyst, oxidant, and solvent, would be critical in controlling the regioselectivity and efficiency of such a transformation.
Research on Stereoselective Applications of this compound Not Found in Publicly Available Literature
Extensive searches of scholarly databases and scientific literature have yielded no specific information regarding the use of this compound in stereoselective transformations or as a chiral auxiliary. While the principles of asymmetric synthesis, including the use of chiral auxiliaries and stereoselective reactions, are well-established fields of chemical research, there is no accessible data detailing the application of this particular compound in such contexts.
Stereoselective transformations are chemical reactions that preferentially result in the formation of one stereoisomer over another. These methods are crucial in modern chemistry, particularly for the synthesis of pharmaceuticals and other biologically active molecules where a specific three-dimensional arrangement of atoms is required for efficacy. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality.
Consequently, there are no research findings, data tables, or detailed discussions to report on the stereoselective transformations and chiral auxiliary applications involving this compound. The scientific community has not, to date, published any work that would allow for an authoritative article on this specific topic.
Supramolecular Chemistry and Self Assembly Phenomena
Design Principles for Engineered Supramolecular Architectures Incorporating Naphthamide Derivatives
The engineering of supramolecular architectures from naphthamide derivatives is guided by several key design principles. The foundational concept is molecular recognition, which involves the specific binding and selection of a substrate by a receptor molecule. ambeed.com This process relies on molecular complementarity—the matching of size, shape, and chemical properties between interacting molecules. ambeed.com
Strategies for designing these nanoscale architectures include:
Template-directed synthesis : Utilizing a pre-existing structure to guide the assembly process.
Molecular recognition : Designing molecules with specific binding sites to interact with target molecules.
Self-sorting : The ability of a mixture of molecules to spontaneously organize into distinct, well-defined structures.
Dynamic covalent chemistry : Employing reversible covalent bonds to create adaptable supramolecular structures.
For naphthamide-based systems, the aromatic naphthalene (B1677914) core provides a rigid scaffold and the potential for π-π stacking interactions, while the amide group offers directional hydrogen bonding. The strategic placement of substituents, such as the dibromo groups in 6,7-Dibromo-2-naphthamide, is a critical design element to fine-tune these interactions and direct the assembly towards desired architectures. The goal is to create a synergy of non-covalent forces that collectively guide the molecules into stable, ordered arrangements.
The predictable and directional nature of interactions like hydrogen bonds and metal-ligand coordination allows for the rational engineering of diverse supramolecular structures, including chains, grids, and helices.
Role of Amide Hydrogen Bonding in Directed Self-Assembly and Crystal Engineering
The amide group is a fundamental and highly reliable functional group in the realm of crystal engineering and directed self-assembly due to its capacity for strong, directional hydrogen bonding. Primary amides (RCO-NH₂), such as in this compound, possess two hydrogen bond donors (the N-H protons) and one hydrogen bond acceptor (the carbonyl oxygen), a 2:1 donor-to-acceptor ratio.
This configuration typically leads to the formation of robust hydrogen-bonded motifs. One of the most common and predictable patterns is the R²₂(8) homodimeric ring, where two amide groups pair up. These primary synthons can then be propagated into larger structures. For instance, in various naphthalene dicarboxamides, the combination of C(4) chains and R²₂(8) rings results in the formation of one-dimensional hydrogen-bonded ladders.
The self-assembly of primary amides can be more complex and less predictable than that of secondary amides because of the higher donor-to-acceptor ratio, which can lead to a variety of assembly patterns. However, this hydrogen bonding is a powerful and versatile tool for programming the self-assembly of π-systems like naphthalenes, leading to a wide array of soft materials. The interplay between hydrogen bonding and π-π stacking interactions is crucial in determining the final supramolecular architecture.
| Interaction Type | Role in Self-Assembly of Naphthamides | Key Structural Motif | Reference |
| Amide Hydrogen Bonding | Directs the formation of predictable, ordered structures through specific donor-acceptor pairing. | R²₂(8) homodimeric rings, 1D ladders. | |
| π-π Stacking | Stabilizes aggregates through interactions between aromatic naphthalene cores. | Face-to-face or offset stacking. |
Influence of Dibromo Substituents on Self-Assembly Pathways, Kinetics, and Aggregate Morphology
The presence and position of halogen substituents on an aromatic core can profoundly influence the pathways of self-assembly, the kinetics of aggregation, and the final morphology of the resulting structures. While specific studies on this compound are scarce, the effects of bromo substituents on related systems provide significant insight.
Halogen atoms, including bromine, can participate in halogen bonding (C-Br···X), a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. Furthermore, Br···Br interactions can also play a role in directing crystal packing. The introduction of bulky substituents like bromine can create steric hindrance, which may alter the preferred molecular packing and the interdigitation of any associated alkyl chains.
The kinetics of self-assembly—the rate at which molecules aggregate—can also be affected. Substituents can alter the solubility of the molecule and the energy landscape of the assembly process, thereby influencing whether the system settles into a thermodynamically stable state or becomes trapped in a kinetically favored, metastable one. For instance, studies on other aromatic systems have shown that changing side-chain substituents can completely alter the aggregate morphology from one-dimensional nanobelts to zero-dimensional nanoparticles. This is due to the different degrees of side-chain interference with the core-to-core π-π stacking.
The electronic nature of the bromo-substituents can also impact the π-system of the naphthalene core, potentially modifying the strength and geometry of π-π stacking interactions, which are crucial for the stability of many self-assembled aggregates.
Formation of Ordered Supramolecular Architectures (e.g., Fibrillar Gels, Polymeric Systems, Thin Films)
The programmed self-assembly of naphthamide derivatives, driven by a combination of hydrogen bonding and π-stacking, can lead to the formation of various ordered supramolecular architectures.
Fibrillar Gels : Many small organic molecules, including peptide and amide derivatives, can self-assemble in solvents to form extended one-dimensional structures like fibers or ribbons. When these fibers reach a sufficient length and concentration, they can entangle to form a three-dimensional network that immobilizes the solvent, resulting in a molecular gel. The formation of fibrillar networks is a common outcome for molecules that exhibit strong, directional, and anisotropic interactions, a characteristic of many amide-containing compounds. The kinetics of this assembly process can significantly impact the mechanical properties of the resulting gel.
Supramolecular Polymeric Systems : Naphthamide derivatives can act as monomers in the formation of supramolecular polymers. In these systems, the monomer units are held together by reversible, non-covalent interactions. The dynamic nature of these interactions imparts unique properties to the materials, such as responsiveness to stimuli (e.g., pH, temperature) and self-healing capabilities. The introduction of hydrophobic moieties alongside hydrogen-bonding groups can strengthen self-assembly in aqueous environments.
Thin Films : The layer-by-layer self-assembly technique is a powerful method for creating ultrathin films on solid substrates. This approach involves the sequential deposition of materials, often driven by electrostatic or hydrogen-bonding interactions. Self-assembled thin films of functional organic molecules are crucial for applications in electronics and sensors. The morphology and ordering of molecules within these films are critical to their function and can be controlled by factors like solvent choice and annealing conditions.
Molecular Recognition and Host-Guest Chemistry in Supramolecular Systems
Molecular recognition is the foundation of host-guest chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule or ion through non-covalent interactions. This process is central to many biological functions and is a key goal in the design of synthetic supramolecular systems.
While specific host-guest systems involving this compound are not documented in the provided sources, the principles can be applied to its potential behavior. The naphthamide structure could be incorporated into a larger macrocyclic host, or it could itself act as a guest within a suitable host cavity.
The design of host molecules often involves creating a pre-organized cavity or cleft that is complementary in size, shape, and chemical character to the intended guest. The binding is driven by a combination of forces, including hydrogen bonding, van der Waals forces, hydrophobic interactions, and π-π stacking. For example, porous two-dimensional networks formed by the self-assembly of molecules on a surface can act as hosts, trapping guest molecules within their cavities. The selectivity of these host-guest systems can be tuned by modifying the structure of the host, for instance, by functionalizing the pores.
The development of such systems has potential applications in areas like chemical sensing, catalysis, and targeted drug delivery.
Advanced Spectroscopic Studies and Photophysical Mechanisms
Electronic Absorption and Emission Spectroscopy: Wavelength Tuning and Quantum Efficiency (Focus on Principles)
Electronic absorption and emission spectroscopy are fundamental techniques used to probe the electronic structure and transitions within a molecule. libretexts.org The absorption of ultraviolet or visible light excites an electron from a lower energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy molecular orbital (typically the lowest unoccupied molecular "orbital," LUMO). The wavelength of maximum absorption (λmax) corresponds to the energy difference between these electronic states.
Following excitation, the molecule can return to its ground state through various relaxation pathways, one of which is the emission of light, known as fluorescence or phosphorescence. biotium.com Fluorescence is the emission of a photon from a singlet excited state, while phosphorescence originates from a triplet excited state. google.com The emission spectrum is typically red-shifted (occurs at longer wavelengths) compared to the absorption spectrum, a phenomenon known as the Stokes shift. biotium.com This energy loss is due to non-radiative processes such as vibrational relaxation in the excited state. libretexts.org
The efficiency of the emission process is quantified by the quantum yield (Φ), which is the ratio of the number of photons emitted to the number of photons absorbed. Factors that influence the quantum yield include the rates of radiative and non-radiative decay pathways. Non-radiative processes, such as internal conversion and intersystem crossing, compete with fluorescence and can reduce the quantum yield. aps.org
| Parameter | Description |
| λmax (absorption) | Wavelength of maximum light absorption, corresponding to an electronic transition. |
| λmax (emission) | Wavelength of maximum light emission (fluorescence or phosphorescence). |
| Stokes Shift | The difference in wavelength or energy between the absorption and emission maxima. biotium.com |
| Quantum Yield (Φ) | The efficiency of the fluorescence process, representing the fraction of excited molecules that return to the ground state via fluorescence. |
Elucidation of Luminescence Mechanisms and Excited State Dynamics
Understanding the mechanisms of luminescence and the dynamics of the excited state is crucial for predicting and controlling the photophysical behavior of a molecule. Upon photoexcitation, a molecule is promoted to an electronically and vibrationally excited state. The subsequent events, occurring on timescales from femtoseconds to nanoseconds, determine the fate of the excited state. rug.nl
Key processes in excited state dynamics include:
Vibrational Relaxation: The rapid loss of excess vibrational energy within the same electronic state, bringing the molecule to the lowest vibrational level of that state. libretexts.org
Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S1 → S0).
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., S1 → T1). The presence of heavy atoms, such as bromine, can enhance the rate of ISC due to spin-orbit coupling.
Fluorescence: Radiative decay from the lowest singlet excited state (S1) to the ground state (S0). biotium.com
Phosphorescence: Radiative decay from the lowest triplet excited state (T1) to the ground state (S0). google.com
The study of excited state dynamics often involves time-resolved spectroscopic techniques that can monitor the population and depopulation of different electronic states over time. These studies provide insights into the rates of various photophysical processes and help to construct a comprehensive picture of the energy dissipation pathways.
Characterization of Charge Transfer Phenomena within Molecular and Supramolecular Architectures
Charge transfer (CT) is a fundamental process in which an electron is transferred from an electron-donating moiety to an electron-accepting moiety upon photoexcitation. In molecules containing both donor and acceptor groups, this can lead to the formation of an intramolecular charge transfer (ICT) excited state. The formation of such states often results in a large change in dipole moment upon excitation and can significantly influence the fluorescence properties, such as causing a large Stokes shift, particularly in polar solvents. rsc.org
In the context of 6,7-Dibromo-2-naphthamide, the naphthalene (B1677914) core can act as part of the chromophore, and the amide group, along with the bromo substituents, will influence its electron-donating or -accepting character. The interaction of this molecule with other molecules in supramolecular assemblies can also lead to intermolecular charge transfer. The efficiency of charge transfer is a key factor in the performance of organic electronic devices.
The characterization of charge transfer phenomena often involves studying the solvatochromism of the fluorescence spectrum (the dependence of the emission wavelength on solvent polarity) and computational modeling to understand the electronic distribution in the ground and excited states.
Time-Resolved Spectroscopy for Kinetic Insights into Excited State Processes
Time-resolved spectroscopy is a powerful tool for directly observing the transient species and intermediates involved in photochemical and photophysical processes. Techniques such as transient absorption and time-resolved fluorescence spectroscopy allow for the monitoring of excited state populations on femtosecond to microsecond timescales. rug.nl
By analyzing the decay kinetics of the transient signals, one can determine the lifetimes of excited states and the rate constants for various processes such as internal conversion, intersystem crossing, and charge transfer. For instance, time-resolved fluorescence measurements can reveal multi-exponential decay kinetics, indicating the presence of multiple excited state species or complex relaxation pathways. rug.nl
In the study of molecular motors, for example, time-resolved fluorescence spectroscopy has been used to observe ultrafast structural relaxations and the influence of solvent viscosity on the excited state dynamics. rug.nl Similar techniques could be applied to this compound to gain a detailed understanding of its excited-state behavior, including the rates of radiative and non-radiative decay and the influence of the bromo substituents on these processes.
Conclusion and Future Research Perspectives
Synthesis and Structural Insights into 6,7-Dibromo-2-naphthamide and its Analogs
The synthesis of this compound would likely proceed through the corresponding carboxylic acid, 6,7-dibromo-2-naphthoic acid. A plausible synthetic route would involve the amidation of an activated form of this acid, such as an acyl chloride. The general scheme for such a transformation is well-established in organic chemistry.
Plausible Synthetic Route for this compound:
Bromination of 2-Naphthoic Acid: Direct bromination of 2-naphthoic acid could potentially yield the 6,7-dibromo derivative, although controlling the regioselectivity of bromination on the naphthalene (B1677914) core can be challenging. cardiff.ac.ukresearchgate.net The use of specific catalysts and reaction conditions is crucial to favor the desired isomer.
Formation of Acyl Chloride: The resulting 6,7-dibromo-2-naphthoic acid can be converted to its more reactive acyl chloride derivative using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Amidation: The 6,7-dibromo-2-naphthoyl chloride would then be reacted with ammonia (B1221849) or an ammonium (B1175870) salt to yield the final product, this compound.
The structural characteristics of this compound can be inferred from studies on analogous halogenated aromatic amides. The crystal packing of such molecules is often dominated by a combination of hydrogen bonding from the amide group (N-H···O) and halogen bonding (Br···Br or Br···O). nih.govrsc.org These non-covalent interactions play a crucial role in dictating the supramolecular assembly of the molecules in the solid state. researchgate.netrsc.org The planarity of the naphthalene core, combined with the presence of the bromine atoms and the amide functional group, suggests that this compound could form well-ordered sheet-like or stacked structures. researchgate.net
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Description | Potential Impact on Structure |
| Hydrogen Bonding | The amide N-H group acts as a hydrogen bond donor, and the carbonyl oxygen acts as an acceptor. | Formation of one-dimensional chains or two-dimensional networks. |
| Halogen Bonding | The bromine atoms can interact with each other (Br···Br) or with other electronegative atoms like oxygen (Br···O). | Contributes to the overall stability and directionality of the crystal packing. |
| π-π Stacking | The aromatic naphthalene rings can stack on top of each other. | Leads to the formation of columnar or layered structures. |
Emerging Methodologies and Unexplored Reactivity in Halogenated Naphthamide Chemistry
The synthesis of specifically substituted halogenated naphthamides remains a significant challenge due to the difficulty in controlling the regioselectivity of halogenation reactions on the naphthalene nucleus. cardiff.ac.ukresearchgate.net However, recent advancements in C-H functionalization offer promising new avenues for the synthesis of these compounds. rsc.org
Emerging Synthetic Methodologies:
Directed C-H Functionalization: Utilizing directing groups to guide the halogenation to specific positions on the aromatic ring is a powerful strategy. rsc.org The amide group itself can act as a directing group, facilitating ortho-halogenation. For a compound like this compound, a multi-step strategy involving a removable directing group might be necessary to achieve the desired substitution pattern.
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in creating C-C bonds and introducing functional groups to halogenated aromatic cores. researchgate.net These methods could be employed to further functionalize the dibromonaphthamide scaffold.
Photoredox Catalysis: Light-mediated reactions are emerging as a mild and efficient way to forge new bonds and could be applied to the functionalization of halogenated naphthamides.
The presence of two bromine atoms on the naphthalene ring of this compound opens up a range of possibilities for further chemical transformations. The differential reactivity of the C-Br bonds could potentially be exploited for selective functionalization. For instance, one bromine atom could be selectively replaced via a cross-coupling reaction, leaving the other for subsequent modification. This unexplored reactivity presents an exciting area for future research.
Future Prospects for Tailored Supramolecular Materials and Advanced Chemical Probes Based on Naphthamide Scaffolds
The inherent properties of the naphthamide scaffold, such as its planarity, rigidity, and ability to engage in hydrogen bonding and π-π stacking, make it an excellent building block for supramolecular materials. The addition of halogen atoms, as in this compound, introduces the possibility of halogen bonding, providing another tool for controlling the self-assembly process. rsc.orgresearchgate.net
Future Supramolecular Materials:
Liquid Crystals: The rod-like shape of naphthamide derivatives could lead to the formation of liquid crystalline phases with interesting optical and electronic properties.
Gels and Nanostructures: Through careful molecular design, it should be possible to create naphthamide-based molecules that self-assemble in solution to form gels, nanotubes, or other well-defined nanostructures. nih.gov
Porous Materials: The controlled assembly of dibromonaphthamide building blocks could lead to the formation of porous crystalline materials with potential applications in gas storage or separation.
Naphthamide and naphthalimide derivatives have shown great promise as fluorescent probes for sensing various analytes and for bioimaging. nih.govsioc-journal.cnrsc.org The photophysical properties of the naphthalene core can be tuned by the introduction of different substituents. The bromine atoms in this compound could serve as handles for introducing fluorophores or other functional groups to create advanced chemical probes. nih.gov
Potential as Chemical Probes:
Turn-on/Turn-off Sensors: The fluorescence of a naphthamide-based probe could be quenched by the bromine atoms and then "turned on" upon reaction with a specific analyte that displaces the bromine.
Targeted Bioimaging Agents: By attaching a targeting moiety, this compound derivatives could be directed to specific cells or organelles for imaging purposes.
Open Questions and Remaining Challenges in the Academic Research of Dibromonaphthamides
Despite the potential of dibromonaphthamides, several challenges and open questions remain that need to be addressed through further academic research.
Key Challenges:
Regiocontrolled Synthesis: Developing reliable and scalable synthetic routes to access specific isomers of dibromonaphthamides is a primary hurdle. cardiff.ac.ukresearchgate.net Overcoming this challenge will require the development of new and more selective halogenation and functionalization methods.
Understanding Structure-Property Relationships: A systematic study of how the position and number of halogen atoms on the naphthamide scaffold influence its photophysical properties, self-assembly behavior, and reactivity is needed.
Predicting Supramolecular Assembly: While the principles of hydrogen and halogen bonding are understood, predicting the final supramolecular architecture from the molecular structure remains a significant challenge. researchgate.netrsc.org
Open Research Questions:
What are the precise photophysical properties of this compound and how do they compare to other halogenated and non-halogenated naphthamides?
Can the two bromine atoms in this compound be selectively functionalized to create multifunctional materials?
What are the biological activities, if any, of this compound and its derivatives?
Can computational methods be effectively used to predict the solid-state structures and properties of dibromonaphthamides to guide experimental efforts?
Addressing these challenges and answering these questions will undoubtedly lead to a deeper understanding of this fascinating class of compounds and pave the way for their application in materials science, chemical biology, and beyond.
Q & A
Q. Methodological Approach :
Systematic Review : Compare studies with standardized protocols (e.g., OECD guidelines) .
Dose-Response Analysis : Use probit models to reconcile conflicting LD₅₀ values.
Purity Validation : Characterize batches via GC-MS or NMR to rule out impurities .
What spectroscopic techniques are most effective for characterizing this compound?
Basic Research Focus
Key techniques include:
- ¹H/¹³C NMR : Confirm bromine substitution patterns (e.g., chemical shifts at 6,7 positions) and amide proton resonance (~6.5–8.5 ppm) .
- FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 342.9 for C₁₁H₈Br₂NO) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
How can computational methods predict the biological activity of this compound?
Q. Advanced Research Focus
- Docking Studies : Model interactions with target enzymes (e.g., kinases, cytochrome P450) using software like AutoDock Vina. Focus on the amide group’s hydrogen-bonding potential .
- QSAR Modeling : Correlate electronic properties (HOMO-LUMO gaps) with antimicrobial activity observed in vitro .
- Validation : Cross-check predictions with experimental assays (e.g., MIC tests against E. coli or S. aureus) .
What strategies mitigate environmental persistence of this compound in wastewater?
Q. Advanced Research Focus
- Photodegradation Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous solutions. Monitor degradation via HPLC and identify byproducts (e.g., debrominated naphthamide) .
- Adsorption Experiments : Test activated carbon or biochar for removal efficiency (>90% achievable at pH 6–8) .
- Microbial Biodegradation : Screen Pseudomonas spp. or Rhodococcus spp. for enzymatic debromination pathways .
How do structural modifications of this compound influence its enzyme inhibition potency?
Q. Advanced Research Focus
- Substituent Effects : Replace bromine with electron-withdrawing groups (e.g., -NO₂) to enhance binding to serine proteases.
- Amide Variants : Test urea or thiourea analogs for improved solubility and target affinity .
- Kinetic Assays : Use fluorogenic substrates to measure IC₅₀ values and determine inhibition mechanisms (competitive vs. non-competitive) .
What are the challenges in scaling up this compound synthesis while maintaining purity?
Q. Basic Research Focus
- Batch Consistency : Optimize stirring rates and cooling systems to control exothermic bromination .
- Purification at Scale : Replace column chromatography with fractional crystallization or continuous-flow reactors .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools for real-time monitoring .
How can researchers address conflicting data on the compound’s antioxidant activity?
Advanced Research Focus
Contradictions may stem from:
- Assay Choice : DPPH vs. ORAC assays measure different radical-scavenging mechanisms .
- Solvent Effects : Polar solvents (e.g., DMSO) may alter redox potential.
Q. Methodological Resolution :
- Standardize assays using Trolox equivalents and control solvent polarity .
- Perform ESR spectroscopy to directly detect radical quenching .
What are the best practices for storing this compound to prevent degradation?
Q. Basic Research Focus
- Temperature : Store at –20°C in amber vials to block light-induced decomposition .
- Moisture Control : Use desiccants (silica gel) in sealed containers.
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor via HPLC .
How can isotopic labeling aid in tracing this compound’s metabolic pathways?
Q. Advanced Research Focus
- ¹³C/¹⁵N Labeling : Synthesize isotopologs to track metabolites in vivo using LC-MS/MS .
- Applications : Study hepatic clearance in rodent models or identify glutathione adducts in detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
